7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a hydroxycoumarin derivative characterized by the presence of a methoxy group at position 7, a methoxyphenyl group at position 3, and a methyl group at position 4 on the chromen-2-one backbone. This compound exhibits a range of biological activities, making it valuable in various scientific research applications. It is categorized under the class of flavonoids, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects .
The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves several steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity. The reaction is usually monitored using thin-layer chromatography .
The molecular formula of 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is . The structure consists of:
Crystallographic data indicates that this compound has an orthorhombic crystal system with specific cell parameters that contribute to its structural integrity and stability under various conditions. The molecular weight is approximately 284.30 g/mol, and it exhibits specific dihedral angles between its aromatic rings, which influence its biological activity .
7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one primarily involves its interaction with biological targets such as enzymes and receptors.
Data from studies indicate that these mechanisms contribute significantly to its therapeutic potential in treating various diseases .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one has several scientific applications:
Its unique structural features make it a valuable compound in medicinal chemistry and drug development .
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one leverages advanced transition-metal catalysis and heterocyclic hybridization strategies. Palladium-catalyzed Fujiwara-Moritani reactions enable direct C–H alkenylation of phenolic precursors, facilitating regioselective construction of the coumarin core. This method achieves moderate-to-high yields (65–89%) under optimized oxidant conditions (N-fluoro-2,4,6-trimethylpyridinium triflate) while avoiding pre-functionalized substrates [5]. Hybrid architectures incorporating pyrazoline moieties demonstrate enhanced bioactivity; these are synthesized via cyclocondensation reactions between coumarin aldehydes and hydrazine derivatives. Notably, coumarin-pyrazoline hybrids exhibit nanomolar-range cytotoxicity against HepG2 hepatocellular carcinoma cells, attributed to dual telomerase inhibition and apoptosis induction mechanisms [2]. Microwave-assisted routes further enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >90% through controlled dielectric heating [3].
Regioselectivity in C-3 and C-4 functionalization is achieved through steric and electronic control strategies:
Table 1: Regioselective Functionalization Outcomes
Target Position | Reagent | Conditions | Product Class | Regioselectivity |
---|---|---|---|---|
C-4 | Trifluoroacetylacetone | AlCl₃ catalysis, 80°C | Spirochromanes | >90% |
C-3 | Ethyl cyanoacetate | ChCl/ZnCl₂, 100°C | Coumarin-3-carbonitriles | 95% |
C-3/C-4 | Hydroxylamine hydrochloride | EtOH, 60°C | Spiroisoxazolines | 88% |
Solvent-free Pechmann condensations catalyzed by recyclable AlSBA-1 mesoporous sieves achieve 94% yield for 7-methoxy-4-methylcoumarin, eliminating hazardous mineral acids. The catalyst retains activity over five cycles due to framework-incorporated aluminum sites generating Brønsted acidity without leaching [4]. Trifluoroacetic acid-mediated reactions under microwave irradiation (80°C, 1h) provide near-quantitative yields (96%) while reducing energy consumption by 70% compared to conventional reflux . Water-mediated Knoevenagel condensations using potassium carbonate (20 mol%) afford coumarin-3-carboxylic acids in 73–99% yield, avoiding toxic sodium azide catalysts previously employed .
Table 2: Green Synthesis Performance Metrics
Method | Catalyst/Solvent | Temperature/Time | Yield (%) | E-Factor |
---|---|---|---|---|
Pechmann condensation | AlSBA-1 (Si/Al=15) | 80°C, 2.5h | 94 | 0.8 |
Microwave Pechmann | Trifluoroacetic acid | 80°C, 1h (MW) | 96 | 0.5 |
Aqueous Knoevenagel | K₂CO₃/H₂O | RT, 4h | 95 | 1.2 |
Stereoselective construction of spirocyclic coumarins exploits chiral cycloalkanone templates. Condensation of 2-hydroxyacetophenone with 4-alkylcyclohexanones generates spirochromanones with defined stereocenters, guided by conformational locking of the cyclohexanone ring. Enantioselective Michael additions using cinchona alkaloid organocatalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) afford C-4 chiral coumarins with 82–90% enantiomeric excess [8] . Asymmetric hydrogenation of coumarin-derived chromanones under continuous flow conditions with Rh(I)-(R,R)-ethaneduphos catalyst achieves 94% enantiomeric excess, enabling multigram-scale production of enantioenriched anticoagulant precursors .
Click chemistry enables modular bioactivity enhancement:
Table 3: Bioactivity Enhancement via Post-Synthetic Modifications
Modification Type | Structural Motif | Biological Activity | Potency Enhancement |
---|---|---|---|
Triazole conjugation | 1,4-Disubstituted triazole | Anticancer (MDA-MB-231) | 12-fold ↓IC₅₀ |
Thiazolotriazole annulation | Thiazolo[3,2-b][1,2,4]triazole | Carbonic anhydrase IX inhibition | Kᵢ = 7.3 nM |
Dipeptide conjugation | C-3-Lys-Tyr-COUM | Kinase inhibition/Brain penetration | 4× brain accumulation |
These methodologies collectively establish 7-methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one as a synthetically adaptable pharmacophore. Rational structural diversification at C-3/C-4 positions, coupled with stereocontrolled synthesis and green chemistry advances, enables targeted development of novel therapeutic candidates addressing oncology, neurology, and infectious disease applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1